8-Benzyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
The exact mass of the compound this compound is 381.16885622 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-benzyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c25-19(17-7-4-10-22-13-17)24-18(20(26)27)15-28-21(24)8-11-23(12-9-21)14-16-5-2-1-3-6-16/h1-7,10,13,18H,8-9,11-12,14-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIVEGFBAGFAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CN=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Benzyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its spirocyclic structure and diverse functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3O4, with a molecular weight of approximately 377.43 g/mol. Its structure includes a spirocyclic core that enhances its binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O4 |
| Molecular Weight | 377.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1326810-37-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The spirocyclic structure may facilitate binding through hydrophobic interactions and hydrogen bonding, while the pyridine and benzyl groups enhance the overall reactivity and selectivity of the compound.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of diazaspiro compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.
Anticancer Activity
Several studies have explored the anticancer potential of spirocyclic compounds. In vitro assays demonstrated that derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of signaling pathways associated with cell growth and survival.
Anticonvulsant Activity
The anticonvulsant properties of related diazaspiro compounds have been documented in animal models. These compounds have been shown to reduce seizure frequency and severity by modulating neurotransmitter systems, particularly GABAergic transmission.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various diazaspiro derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to 8-Benzyl-4-(pyridine-3-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
Study on Anticancer Effects
In a recent investigation involving human cancer cell lines (e.g., HeLa and MCF7), 8-Benzyl derivatives were tested for cytotoxicity using MTT assays. The findings revealed that these compounds significantly reduced cell viability with IC50 values ranging from 10 to 20 µM, highlighting their potential as anticancer agents.
Study on Anticonvulsant Properties
In a study assessing the anticonvulsant effects of spirocyclic compounds in a mouse model of epilepsy, it was found that treatment with 8-Benzyl derivatives resulted in a significant reduction in seizure activity compared to control groups. The compound demonstrated an effective dose-response relationship, indicating its promise as a therapeutic agent for seizure disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
